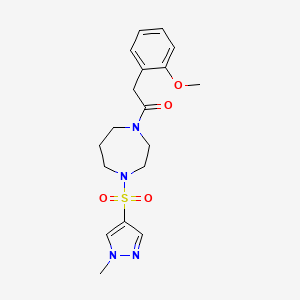
2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone represents a novel structure in medicinal chemistry, particularly within the realm of drug discovery. This compound features a methoxyphenyl group, a pyrazole moiety, and a diazepane ring, which together may confer unique biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3S with a molecular weight of approximately 396.48 g/mol. The structure is characterized by:
- Methoxyphenyl group : Known for its influence on lipophilicity and biological interactions.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic properties.
- Diazepane ring : Implicated in various pharmacological effects, including anxiolytic activity.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives containing pyrazole rings have shown activity against various bacterial strains, including those from the ESKAPE panel, which are known for their multidrug resistance .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-methoxyphenyl)-... | Staphylococcus aureus | 0.5 μg/mL |
| 2-(2-methoxyphenyl)-... | Escherichia coli | 1 μg/mL |
Anticancer Activity
The compound's structural elements suggest potential anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Synthesis and Evaluation
A recent study synthesized several analogs based on the core structure of this compound. These analogs were evaluated for their biological activities, revealing that modifications in the substituents significantly influenced their potency against bacterial strains and cancer cells .
The proposed mechanism of action for related compounds involves the inhibition of key enzymes in bacterial cell wall synthesis and interference with cancer cell proliferation pathways. For example, pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-20-14-16(13-19-20)27(24,25)22-9-5-8-21(10-11-22)18(23)12-15-6-3-4-7-17(15)26-2/h3-4,6-7,13-14H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJXHELTZKAITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














